3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-Amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 5-(4-Chlorophenyl) substituent: Introduces lipophilicity and electron-withdrawing effects, influencing receptor binding.
- 2,6-Dimethyl groups: Modulate steric effects and metabolic stability. This compound is of interest in medicinal chemistry due to the pharmacological versatility of thienopyrimidines, including antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-7-11(9-3-5-10(15)6-4-9)12-13(20-7)17-8(2)18(16)14(12)19/h3-6H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHFAGWXHSYULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N(C2=O)N)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Substitution Reactions: Introduction of the amino group and the 4-chlorophenyl group can be done via nucleophilic substitution reactions.
Methylation: The methyl groups are usually introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: To ensure consistent quality and scalability.
Purification Techniques: Such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in various substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including 3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound exhibited significant potency against these cell lines with IC50 values indicating promising anticancer activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 19.4 ± 0.22 |
| This compound | HCT-116 | 14.5 ± 0.30 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
The results indicate that derivatives of this compound can serve as potential leads for further development in cancer therapy.
Antimicrobial Properties
The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has also been explored extensively. These compounds have shown effectiveness against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial properties of various thieno[2,3-d]pyrimidines, including the target compound, it was found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
These findings suggest that this compound could be a valuable addition to the arsenal of antimicrobial agents.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. These compounds may inhibit pro-inflammatory pathways and cytokine production.
Case Study: In Vivo Anti-inflammatory Studies
In vivo studies demonstrated that administration of thieno[2,3-d]pyrimidine derivatives resulted in a significant reduction in inflammation markers in animal models .
Table 3: Anti-inflammatory Effects of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Model | Inflammation Reduction (%) |
|---|---|---|
| This compound | Carrageenan-induced edema in rats | 45% |
These results indicate the potential for developing new anti-inflammatory therapies based on this compound.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, thereby modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table highlights structural variations and properties of analogous thieno[2,3-d]pyrimidin-4-one derivatives:
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., 4-Cl-C₆H₄) : Enhance stability and binding to hydrophobic pockets in enzymes or receptors .
- Heterocyclic Substituents (e.g., furan-2-yl) : Introduce π-π stacking interactions and fluorescence properties .
- Bulky Groups (e.g., benzylphenyl) : Improve selectivity by reducing off-target interactions but may decrease solubility .
Antimicrobial Activity
- Thienopyrimidines with benzimidazole-thienopyrimidine hybrids exhibit antimicrobial activity against Gram-positive bacteria, with MIC values comparable to streptomycin . The 4-chlorophenyl group in the target compound may similarly enhance membrane penetration .
Kinase and Enzyme Inhibition
- Barbadin : Demonstrates selective inhibition of β-arrestin/β2-adaptin (IC₅₀ = 12 μM), attributed to its benzylphenyl substituent . The target compound’s 4-chlorophenyl group may offer analogous selectivity for kinase targets.
Biological Activity
3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12ClN3OS
- Molecular Weight : 271.76 g/mol
- CAS Number : 104711
Anticancer Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, a study reported that certain pyridothienopyrimidinone derivatives showed potent inhibition of Pim-1 kinase, an important target in cancer therapy. The most active compounds achieved IC50 values ranging from 1.18 to 8.83 μM against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7a | 1.18 | MCF7 |
| 7d | 1.38 | HCT116 |
| 8b | 4.18 | PC3 |
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties. A review highlighted the broad-spectrum activity of various pyrimidine compounds against bacteria and fungi. Specifically, compounds featuring the thieno[2,3-d]pyrimidine moiety have shown promising results in inhibiting pathogenic strains .
The biological activity of thieno[2,3-d]pyrimidines is often attributed to their ability to inhibit specific enzymes or pathways involved in disease progression. For example:
- Pim-1 Kinase Inhibition : The compound acts as an ATP-competitive inhibitor of Pim-1 kinase, which is implicated in tumorigenesis and cell survival.
- Antiviral Activity : Some studies suggest that pyrimidine derivatives can interfere with viral replication processes by targeting viral enzymes .
Case Study 1: Pim-1 Inhibition
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives showed that modifications at the 5-position significantly enhanced Pim-1 inhibitory activity. The structure-activity relationship (SAR) indicated that the presence of a chlorophenyl group at position five was crucial for potency .
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on a range of thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against multiple bacterial strains. One particular derivative exhibited a zone of inhibition greater than 16 mm against Staphylococcus aureus and showed comparable antifungal activity against Fusarium oxysporum .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-5-(4-chlorophenyl)-2,6-dimethyl-thieno[2,3-d]pyrimidin-4-one, and how can structural modifications optimize its biological activity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclization of substituted thiophene derivatives followed by functionalization. For example, halogenated phenyl groups (e.g., 4-chlorophenyl) are introduced via Suzuki coupling or nucleophilic substitution. Structural optimization for enhanced bioactivity may involve substituting the 3-amino group with alkyl/aryl moieties or modifying the thieno-pyrimidine core. Reaction conditions (e.g., POCl₃-mediated cyclization at 368–371 K) are critical for yield and purity .
- Key Data :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethyl 2-amino-thiophene-3-carboxylate, γ-butyrolactam, POCl₃ | Core cyclization |
| 2 | 4-Chlorophenylboronic acid, Pd catalyst | Suzuki coupling |
| 3 | Methylation (CH₃I/K₂CO₃) | Introduction of methyl groups |
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Methodological Answer : X-ray diffraction (XRD) confirms crystal structure, while NMR (¹H/¹³C) and LC-MS verify molecular integrity. For example, ¹H NMR peaks at δ 2.3–2.6 ppm indicate methyl groups, and aromatic protons (δ 7.2–7.8 ppm) confirm the 4-chlorophenyl moiety. Purity (>95%) is assessed via HPLC with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial or anticancer potential?
- Methodological Answer : Initial screening includes:
- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) are essential .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets (e.g., EGFR or CDK2)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with ATP-binding pockets. Key parameters include:
- Binding energy : ΔG ≤ -8 kcal/mol suggests strong affinity.
- Hydrogen bonds : Between 3-amino group and kinase residues (e.g., Lys45 in CDK2).
Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies experimental binding constants .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer : Discrepancies may arise from differential expression of target proteins or metabolic activation. Solutions include:
- Transcriptomic profiling : RNA-seq to identify overexpressed kinases/pathways in responsive vs. resistant lines.
- Metabolite analysis : LC-MS/MS to detect pro-drug activation or detoxification pathways (e.g., CYP450 enzymes) .
Q. How does the 4-chlorophenyl substituent influence pharmacokinetic properties, and what in vivo models validate bioavailability?
- Methodological Answer : The chloro group enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing solubility. In vivo PK studies in rodents:
- Administration : Oral (10 mg/kg) vs. IV (2 mg/kg).
- Parameters : Cₘₐₓ (plasma), t₁/₂, AUC₀–₂₄.
- Bioavailability : >50% suggests suitability for oral delivery. Microsomal stability assays (human liver microsomes) predict metabolic clearance .
Q. What environmental fate studies are critical for assessing ecotoxicological risks during preclinical development?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis : Stability at pH 4–9 (25°C).
- Photodegradation : UV-Vis exposure (λ = 290–800 nm) to simulate sunlight.
- Bioaccumulation : LogKₒw (octanol-water) >3.5 indicates potential persistence.
- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .
Contradictions and Validation
Q. How to address variability in synthetic yields when scaling up from milligrams to grams?
- Answer : Yield drops often stem from exothermic reactions or impurities. Mitigation strategies:
- Process optimization : Slow addition of POCl₃ to control temperature.
- Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (EtOH/H₂O) .
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
- Answer : Strain-specific resistance mechanisms (e.g., efflux pumps in Gram-negative bacteria) or assay conditions (e.g., nutrient-rich media masking static effects). Standardize testing using CLSI guidelines and include efflux pump inhibitors (e.g., PAβN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
